molecular formula C18H21NO5 B2744300 (1r,3s,5R,7S)-methyl 3-(2-oxo-2H-pyran-5-carboxamido)adamantane-1-carboxylate CAS No. 1207030-08-7

(1r,3s,5R,7S)-methyl 3-(2-oxo-2H-pyran-5-carboxamido)adamantane-1-carboxylate

Cat. No. B2744300
M. Wt: 331.368
InChI Key: ITBSCAOBBJWEIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

This involves the use of various techniques to determine the arrangement of atoms within a molecule and the bonds between them. Techniques can include X-ray crystallography, NMR spectroscopy, and others .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions under which the compound reacts, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like solubility, melting point, boiling point, reactivity, and stability. Techniques used can include various forms of spectroscopy, chromatography, and others .

Scientific Research Applications

Electrochemical Synthesis and Fluorination

One study discusses the electrochemical synthesis of methyl-3,5,7-trifluoroadamantane-1-carboxylate, a key intermediate for synthesizing trifluoroamantadine, through the electrochemical fluorination of methyl adamantane-1-caroxylate. This process involves the use of pyridine–5HF under constant current conditions, highlighting an innovative approach to introducing fluorine atoms into the adamantane framework, which could impact the development of new pharmaceuticals and agrochemicals (Monoi & Hara, 2012).

Polymer Science Applications

Research on new polyamides containing adamantyl and diamantyl moieties in the main chain has been conducted, showcasing the synthesis of these polymers through direct polycondensation. The study emphasizes the solubility, mechanical strength, and thermal properties of the polyamides, suggesting their potential use in high-performance materials due to their inherent rigidity and thermal stability (Chern et al., 1998).

Antiviral Activity of Adamantane Derivatives

Another area of interest is the synthesis and evaluation of new adamantane derivatives for antiviral activity. For example, compounds have been synthesized and tested against the smallpox vaccine virus, demonstrating the potential of adamantane-based molecules as antiviral agents. This underscores the importance of adamantane derivatives in developing new treatments for viral infections (Moiseev et al., 2012).

Synthesis of Benzimidazole Derivatives

The synthesis of novel benzimidazole-5(6)-carboxamide derivatives bearing the adamantane moiety has been explored, indicating the versatility of adamantane derivatives in medicinal chemistry. These derivatives were synthesized through various chemical transformations, illustrating the adaptability of adamantane-based compounds in synthesizing heterocyclic compounds with potential pharmacological applications (Soselia et al., 2020).

Catalysis and Chemical Transformations

Adamantane derivatives have been utilized in catalytic processes and chemical transformations, showcasing their role in facilitating various synthetic pathways. For instance, the synthesis of N-Aryladamantane-1-carboxamides using phosphorus trichloride demonstrates the utility of adamantane in organic synthesis, providing efficient routes to carboxamide derivatives (Shishkin et al., 2020).

Safety And Hazards

This involves studying the potential risks associated with the compound. It includes understanding its toxicity, potential for causing allergic reactions, environmental impact, and safe handling procedures .

properties

IUPAC Name

methyl 3-[(6-oxopyran-3-carbonyl)amino]adamantane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5/c1-23-16(22)17-5-11-4-12(6-17)8-18(7-11,10-17)19-15(21)13-2-3-14(20)24-9-13/h2-3,9,11-12H,4-8,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBSCAOBBJWEIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC3CC(C1)CC(C3)(C2)NC(=O)C4=COC(=O)C=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-(2-oxo-2H-pyran-5-amido)adamantane-1-carboxylate

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